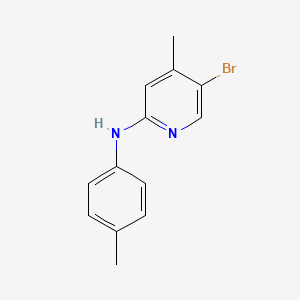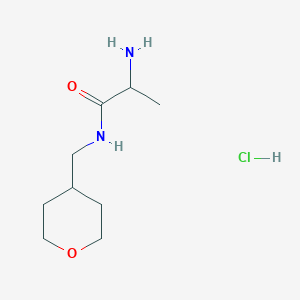![molecular formula C8H7BrN2 B1525293 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-53-0](/img/structure/B1525293.png)
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (3B7MP) is a heterocyclic aromatic compound that has been synthesized and studied for its various applications in the field of medicinal chemistry. It is a nitrogen-containing heterocycle, which is a cyclic compound with at least one nitrogen atom as part of the ring structure. 3B7MP is a highly versatile compound with multiple potential uses in the pharmaceutical industry, such as drug design, drug delivery, and drug targeting. It has been studied for its potential as an antifungal agent and for its ability to inhibit the growth of certain types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Bromination of Nitrogen Heterocyclic Compounds
A study by Paudler and Dunham (1965) discusses the bromination of nitrogen heterocyclic compounds, including pyrrolopyridine derivatives, which aligns with understanding the chemical properties and reactivity of "3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine" (Paudler & Dunham, 1965).
Ring Expansion Reactions
Research on the reaction of CH radicals with pyrrole, leading to the formation of pyridine, showcases the type of ring expansion reactions that pyrrolopyridine compounds can undergo. This study has implications for understanding chemical processes in interstellar chemistry and combustion processes (Soorkia et al., 2010).
Generation of Acidic Sites on Silica Surfaces
Connell and Dumesic (1987) explored the generation of Brønsted and Lewis acid sites on silica surfaces by adding dopant cations, providing insights into the surface chemistry relevant to pyrrolopyridine derivatives (Connell & Dumesic, 1987).
Synthesis of Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes from bromomethylpyridine derivatives, as researched by Monmoton et al. (2008), highlights the polymer application potential of pyrrolopyridine compounds (Monmoton et al., 2008).
Reagent for Synthesis of Chloro Compounds
Mongin et al. (1996) demonstrated the use of pyridine hydrochloride as an efficient reagent for synthesizing chloro compounds from bromo derivatives, indicating potential pathways for modifying pyrrolopyridine structures (Mongin et al., 1996).
Catalysis and Synthesis Applications
Several studies elaborate on catalysis and synthesis applications relevant to the chemistry of pyrrolopyridine and its derivatives, demonstrating their utility in creating diverse organic molecules and exploring novel reaction pathways. These include the synthesis of imidazoles using ionic liquids (Shaterian & Ranjbar, 2011), organocatalytic synthesis of spirooxindoles (Chen et al., 2009), and novel pyridine-based derivatives synthesis via Suzuki cross-coupling reaction (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOZWPMBNFOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



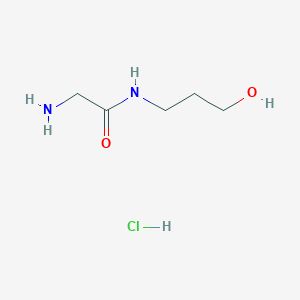
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
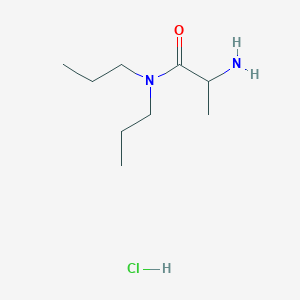
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
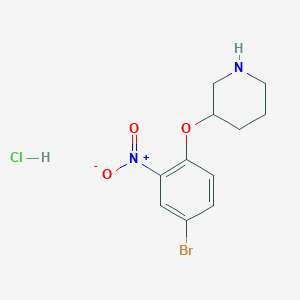

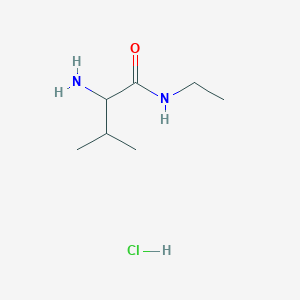
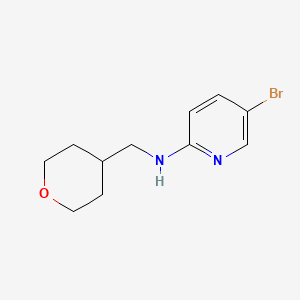


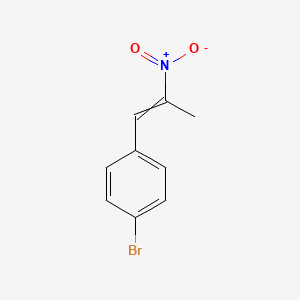
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
